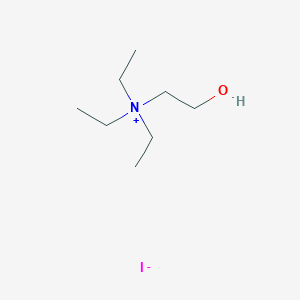
Lithium 3,5-diiodosalicylate
Overview
Description
Lithium 3,5-diiodosalicylate, also known as this compound, is a useful research compound. Its molecular formula is C7H3I2LiO3 and its molecular weight is 395.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Release of Inner Core Proteins from Intestinal Microvillus Membrane by Lithium Diiodosalicylate
Lithium diiodosalicylate (LIS) has been used to selectively solubilize proteins from purified intestinal brush border membrane vesicles. This method is efficient for separating cytoskeletal proteins from intrinsic membrane glycoproteins, useful for purifying microvilli proteins and studying membrane-protein interactions (Riendeau, Lemaire, Maestracci, & Lessard, 1986).
Isolation of Major Glycoprotein from Rat Brain Myelin
Lithium 3,5-di-iodosalicylate effectively solubilizes the major myelin-associated glycoprotein from rat brain myelin, along with most other proteins and glycoproteins. This method allows for the selective partitioning of the major glycoprotein into the aqueous phase (Quarles & Pasnak, 1977).
Protein Organization in Newcastle Disease Virus as Revealed by Perturbant Treatment
Lithium diiodosalicylate has been used to study protein organization in Newcastle disease virus. This compound differentially elutes internally disposed proteins, revealing insights into the extrinsic nature of these proteins and their association with the lipid hydrophobic core (Li, Miyakawa, & Fox, 1980).
Isolation of Glycoproteins from Cell Membranes
Lithium diiodosalicylate has facilitated the extraction of a glycoprotein from human red cell membranes. This method yields a preparation containing various significant blood group antigens and receptors, underscoring its utility in membrane protein research (Marchesi & Andrews, 1971).
Safety and Hazards
Lithium 3,5-diiodosalicylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .
Mechanism of Action
Target of Action
Lithium 3,5-diiodosalicylate primarily targets neurotransmitters in the brain, specifically dopamine and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
The compound works by influencing the levels of these neurotransmitters .
Biochemical Pathways
This compound is known to interfere with the activity of certain cellular receptors, leading to downstream effects on gene expression and cellular function . It has been observed to influence the regulation of certain metabolic pathways within cells, impacting cellular homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the brain, where it affects the levels of certain neurotransmitters . This can lead to changes in mood, sleep patterns, and other physiological functions.
Biochemical Analysis
Biochemical Properties
Lithium 3,5-diiodosalicylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to affect the levels of certain neurotransmitters in the brain, including dopamine and serotonin . These interactions are crucial for its potential use in treating psychiatric disorders. The compound’s ability to modulate neurotransmitter levels suggests that it may interact with enzymes involved in neurotransmitter synthesis and degradation, as well as receptors and transporters that regulate neurotransmitter activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to interfere with the activity of certain cellular receptors, leading to downstream effects on gene expression and cellular function . This compound’s impact on cellular homeostasis and metabolic pathways highlights its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with specific molecular targets, modulating cellular processes and affecting the function of key proteins or enzymes involved in signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known to interfere with the activity of certain cellular receptors, leading to downstream effects on gene expression and cellular function . Over time, this compound may influence the regulation of metabolic pathways within cells, impacting cellular homeostasis. The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lithium’s clinical effectiveness is dose-dependent, with specific therapeutic and toxic thresholds . While the exact dosage effects of this compound in animal models are not fully documented, it is likely that similar dose-dependent effects are observed. High doses may lead to toxic or adverse effects, while lower doses may be sufficient for therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound’s influence on metabolic flux and metabolite levels is significant, as it can impact cellular homeostasis and function. Understanding the metabolic pathways involving this compound is essential for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to interact with transporters and binding proteins that regulate its localization and accumulation within cells . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. This compound has been shown to affect the nuclear matrix when used in high concentrations, leading to changes in nuclear structure and function . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its biochemical activity.
Properties
IUPAC Name |
lithium;2-hydroxy-3,5-diiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3.Li/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRJWWTLIAOTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=C(C(=C1C(=O)[O-])O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133-91-5 (Parent) | |
| Record name | Lithium 3,5-diiodosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060956 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-14-5 | |
| Record name | Lithium 3,5-diiodosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 3,5-diiodosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















